1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine
CAS No.: 1256359-05-3
Cat. No.: VC0108885
Molecular Formula: C17H25BFNO2
Molecular Weight: 305.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256359-05-3 |
|---|---|
| Molecular Formula | C17H25BFNO2 |
| Molecular Weight | 305.2 |
| IUPAC Name | 1-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine |
| Standard InChI | InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)15-11-14(19)8-7-13(15)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 |
| Standard InChI Key | CPMLOZMLPLXSKB-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CN3CCCC3 |
Introduction
Synthesis
The synthesis of such compounds typically involves the reaction of a halogenated benzene derivative with a boronic acid or its ester, followed by attachment to a pyrrolidine ring. The specific synthesis of 1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine would require careful control of reaction conditions to ensure the correct placement of the fluorine and boronic ester groups.
Applications
Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides, making them crucial in the synthesis of complex molecules, including pharmaceuticals and materials.
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine
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Molecular Formula: C17H26BNO2
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Molecular Weight: 287.2 g/mol
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CAS Number: 884507-39-5
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Synonyms: Includes variations with different positions of the boronic ester .
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine
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Molecular Formula: C16H25BFNO2
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Molecular Weight: 293.2 g/mol
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CAS Number: 1256360-59-4
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Synonyms: Includes variations with different amines attached .
1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine
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This compound is similar to the one but lacks detailed information in the provided sources.
Storage and Handling
Compounds with boronic ester groups are generally sensitive to moisture and should be stored under inert conditions. They are often handled in dry solvents and under nitrogen or argon atmospheres to prevent degradation.
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